molecular formula C25H22N2O2 B1672397 2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid CAS No. 890842-28-1

2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid

Cat. No. B1672397
M. Wt: 382.5 g/mol
InChI Key: WVSBGSNVCDAMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid” is a phenolic derivative that inhibits the activity of the cholesterol ester transfer protein (CETP). It has been shown to inhibit viral replication and to protect against lipid peroxidation in fetal bovine serum .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl group, a phenyl group, a pyrrolo[2,3-b]pyridin-3-yl group, and a benzoic acid group . The InChI code for this compound is 1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 382.46 . It appears as a white to beige powder and is soluble in DMSO at a concentration of 20 mg/mL .

Scientific Research Applications

Synthesis of Pyrrolopyridines

Research has demonstrated methods for synthesizing pyrrolopyridine derivatives, which are valuable for their diverse applications in medicinal chemistry and material science. For instance, the reaction of β-(lithiomethyl)azines with nitriles has been shown to yield 2-phenyl[1H]-pyrrolo[2,3-b]pyridines through deprotonation followed by cyclization processes (Davis, Wakefield, & Wardell, 1992). This method could potentially be applied to synthesize derivatives of the compound , providing a basis for exploring its scientific applications.

C–H Activation

The compound's pyridine moiety may be involved in C–H activation processes. A study on pyridine-based templates demonstrated their utility in directing meta-C–H activation, a significant reaction in organic synthesis that facilitates the functionalization of molecules (Chu et al., 2015). Such mechanisms could be relevant when considering the functionalization or modification of the compound for specific research purposes.

Coordination Chemistry

Compounds containing pyridine and benzoic acid moieties often play a crucial role in coordination chemistry. Their ability to act as ligands for metal ions can lead to the formation of complex structures with varied applications, from catalysis to material science. For example, triorganostannyl esters of pyridinylimino substituted aminobenzoic acids have been synthesized and structurally investigated, highlighting the potential of such compounds in developing new materials with specific photophysical properties (Tzimopoulos et al., 2010).

Supramolecular Chemistry

The benzoic acid component of the compound may facilitate hydrogen bonding interactions, which are fundamental in supramolecular chemistry. Such interactions can lead to the formation of co-crystals or supramolecular complexes with unique properties. Research on hydrogen-bonded co-crystal structures, such as those formed with benzoic acid, demonstrates the importance of such interactions in designing new materials (Chesna et al., 2017).

properties

IUPAC Name

2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-25(29)20-11-10-18(12-21(20)17-8-4-5-9-17)23-15-27-24-22(23)13-19(14-26-24)16-6-2-1-3-7-16/h1-3,6-7,10-15,17H,4-5,8-9H2,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSBGSNVCDAMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=CC(=C2)C3=CNC4=C3C=C(C=N4)C5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237532
Record name GSK-650394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid

CAS RN

890842-28-1
Record name GSK-650394
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890842281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-650394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-650394
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56887611DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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